molecular formula C11H22N2O2 B1453955 tert-Butyl (6-methylpiperidin-3-yl)carbamate CAS No. 1150618-39-5

tert-Butyl (6-methylpiperidin-3-yl)carbamate

Cat. No.: B1453955
CAS No.: 1150618-39-5
M. Wt: 214.3 g/mol
InChI Key: NNMBHCRWGGSRBE-UHFFFAOYSA-N
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Description

tert-Butyl (6-methylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-methylpiperidin-3-yl)carbamate typically involves the reaction of 6-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (6-methylpiperidin-3-yl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(6-methylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654970
Record name tert-Butyl (6-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-39-5
Record name 1,1-Dimethylethyl N-(6-methyl-3-piperidinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-methylpiperidin-3-yl)carbamate
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Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (6-methylpyridin-3-yl)carbamate (9.00 g) in a mixture of acetic acid-ethanol (1:1, 100 ml) was added platinum (IV) oxide (900 mg), and the mixture was stirred under hydrogen pressure (0.4 MPa) at room temperature for 9 hours. To the mixture was further added platinum (IV) oxide (2.0 g), and the mixture was stirred for 10 hours. The reaction mixture was filtered on celite, and thereto was added toluene. The mixture was concentrated under reduced pressure, and to the residue was added a 5% aqueous potassium carbonates solution. The mixture was extracted with chloroform, and the organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a crude product (8.03 g) of the title compound as a colorless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stainless steel autoclave was charged with a solution of the t-butyl-(6-methylpyridin-3-yl)carbamate (6.2 g, 3.12 mmol) in MeOH (100 mL) and treated with 5 wt % Rhodium on alumina (3.06 g, 0.312 mmol). The vessel was evacuated and back-filled with N2 three times. Next, it was evacuated, and then back-filled with H2 to a pressure of 500 psi, and stirred vigorously at room temperature for 2 days. The vessel was depressurized, the mixture was filtered though Celite®, and the filter cake was washed with EtOAc (300 mL). The filtrate was concentrated in vacuo to a tan oil, which was sufficiently pure to use in the subsequent step without further purification (5.4 g, 85% yield, dr=2:1). Data for G-2 (major diastereomer): 1H NMR (500 MHz, CDCl3) δ 5.46 (br s, 1H), 3.71 (br s, 1H), 2.91 (dt, J 12.0, 2.3 Hz, 1H), 2.79 (d, J=10.7 Hz, 1H), 2.57-2.63 (m, 1H), 1.79 (d, J=13.4 Hz, 1H), 1.40-1.61 (m, 3H), 1.42 (s, 9H), 1.10-1.25 (m, 1H); 1.03 (d, J=5.9 Hz, 3H). Data for G-2 (minor diastereomer): 1H NMR (500 MHz, CDCl3) δ 4.38 (br s, 1H), 3.40 (br s, 1H), 3.25 (ddd, J=11.7, 4.2, 2.0 Hz, 1H), 2.50-2.59 (m, 1H), 2.33 (t, J=11.2 Hz, 1H), 1.68 (d, J=9.5 Hz, 1H), 1.40-1.61 (m, 3H), 1.40 (s, 9H), 1.10-1.25 (m, 1H); 1.04 (d, J=6.1 Hz, 3H).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (6-methylpiperidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl (6-methylpiperidin-3-yl)carbamate
Reactant of Route 3
tert-Butyl (6-methylpiperidin-3-yl)carbamate
Reactant of Route 4
tert-Butyl (6-methylpiperidin-3-yl)carbamate
Reactant of Route 5
tert-Butyl (6-methylpiperidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl (6-methylpiperidin-3-yl)carbamate

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